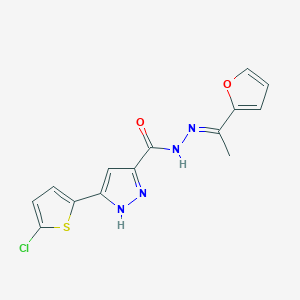![molecular formula C46H44BrN5O4 B2980158 Rhodamine B-[(2,2'-bipyridine-4-yl)-aminocarbonyl]benzyl ester (RDA) CAS No. 952228-30-7](/img/structure/B2980158.png)
Rhodamine B-[(2,2'-bipyridine-4-yl)-aminocarbonyl]benzyl ester (RDA)
Vue d'ensemble
Description
Rhodamine B-[(2,2’-bipyridine-4-yl)-aminocarbonyl]benzyl ester (RDA) is a selective mitochondrial iron indicator . It has a molecular formula of C46H44BrN5O4 and a molecular weight of 810.7767 g/mol . It is used as a high quantum yield fluorescence marker for Fe2+ in biological samples .
Molecular Structure Analysis
The IUPAC name for RDA is 9-[2-({[4-(2,2’-bipyridin-4-ylcarbamoyl)benzyl]oxy}-carbonyl)phenyl]-6-(diethylamino)-N,N-diethyl-3H-xanthen-3-iminium bromide . This suggests a complex molecular structure involving multiple functional groups.Chemical Reactions Analysis
RDA has been used in the study of the chelatable iron pool in the mitochondria of isolated rat liver cells . It has a 2,2’-bipyridine as a chelating unit, which allows it to bind with iron ions .Physical And Chemical Properties Analysis
RDA has a molecular weight of 810.7767 g/mol . It is a fluorescent compound used as a marker for Fe2+ in biological samples . More specific physical and chemical properties are not provided in the available sources.Applications De Recherche Scientifique
1. Mitochondrial Iron Indicators
Rhodamine B-[(2,2'-bipyridine-4-yl)-aminocarbonyl]benzyl ester (RDA) has been used as a mitochondrial iron indicator. Rauen et al. (2007) developed RDA as a mitochondrial iron indicator with different iron-binding affinities to study chelatable iron pools in mitochondria. This compound proved useful in accurately determining iron concentration in mitochondria despite variations in FeII-binding affinity (Rauen et al., 2007).
2. Apoptosis Induction in Cancer Cells
RDA derivatives have been investigated for their potential in inducing apoptosis in cancer cells. Wolfram et al. (2018) synthesized pink-colored rhodamine B derivatives that exhibited cytotoxicity in various human tumor cell lines, demonstrating their potential as mitocanic triggers of apoptosis (Wolfram, Heller, & Csuk, 2018).
3. Unique Fluorescence Behavior
Liu et al. (2001) reported that bis(beta-cyclodextrin-6-yl) 2,2'-bipyridine-4,4'-dicarboxylate, when combined with Rhodamine B (including RDA), induced an unusual fluorescence enhancement. This property has been attributed to the equilibrium shift of Rhodamine B to a highly fluorescent carboxylate ion form, indicating potential applications in fluorescence-based studies and sensors (Liu et al., 2001).
4. Chemosensor for Iron Ions
RDA derivatives have been utilized as chemosensors for the selective determination of Fe3+ ions. Chen et al. (2017) developed a novel rhodamine B derivative that exhibited high sensitivity and selectivity toward Fe3+ ions, demonstrating the potential of RDA in developing sensitive probes for metal ion detection (Chen et al., 2017).
Orientations Futures
Propriétés
IUPAC Name |
[6-(diethylamino)-9-[2-[[4-[(2-pyridin-2-ylpyridin-4-yl)carbamoyl]phenyl]methoxycarbonyl]phenyl]xanthen-3-ylidene]-diethylazanium;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H43N5O4.BrH/c1-5-50(6-2)34-20-22-38-42(28-34)55-43-29-35(51(7-3)8-4)21-23-39(43)44(38)36-13-9-10-14-37(36)46(53)54-30-31-16-18-32(19-17-31)45(52)49-33-24-26-48-41(27-33)40-15-11-12-25-47-40;/h9-29H,5-8,30H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHQJTEYXHZSCGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)OCC5=CC=C(C=C5)C(=O)NC6=CC(=NC=C6)C7=CC=CC=N7.[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H44BrN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
810.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rhodamine B-[(2,2'-bipyridine-4-yl)-aminocarbonyl]benzyl ester (RDA) | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



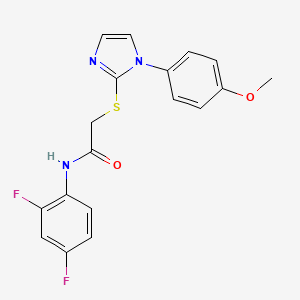
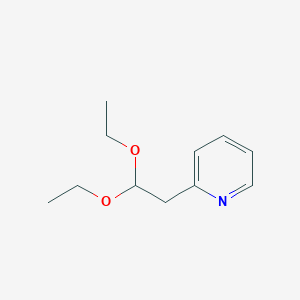
![Tert-butyl N-(3-azabicyclo[3.2.0]heptan-6-ylmethyl)carbamate](/img/structure/B2980084.png)
![4-fluoro-N-(2-(6-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2980085.png)
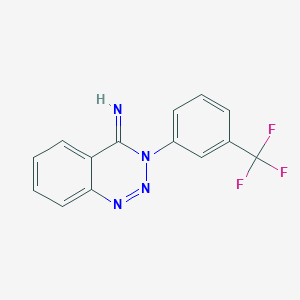
![3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride](/img/structure/B2980087.png)
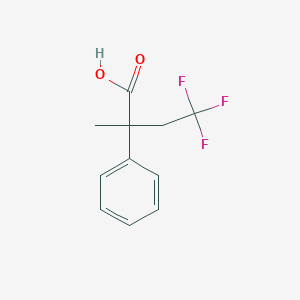
![[1-(4-Bromobenzyl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B2980089.png)
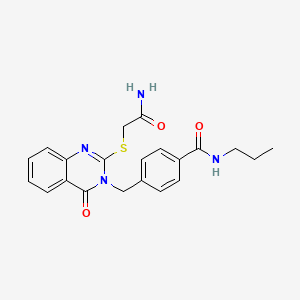
![3-[2-Cyanoethyl-(5-formyl-1,3-thiazol-2-yl)amino]propanenitrile](/img/structure/B2980091.png)
![4-Bromo-2-{[(4-fluoro-2-methylphenyl)amino]methyl}phenol](/img/structure/B2980093.png)
![Ethyl 2-((1-benzamido-2,2,2-trichloroethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2980094.png)
![Tert-butyl N-[2-(3-aminophenoxy)ethyl]carbamate](/img/structure/B2980095.png)
